molecular formula C23H22N4OS B2918577 2-{4-[5-(4-Methylphenyl)thiopheno[3,2-e]pyrimidin-4-yl]piperazinyl}phenol CAS No. 726159-51-9

2-{4-[5-(4-Methylphenyl)thiopheno[3,2-e]pyrimidin-4-yl]piperazinyl}phenol

Cat. No.: B2918577
CAS No.: 726159-51-9
M. Wt: 402.52
InChI Key: XECGRNUQFTZTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains a thiophene and a pyrimidine ring, both of which are common structures in medicinal chemistry . The presence of a piperazine ring suggests potential bioactivity, as piperazine derivatives are often found in pharmaceuticals.


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives are typically synthesized through condensation reactions . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Chemical Reactions Analysis

Thiophene derivatives are known to participate in a variety of chemical reactions. They can act as ligands in metal complexing reactions . They can also undergo further functionalization reactions to introduce additional functional groups or to modify the existing ones.

Properties

IUPAC Name

2-[4-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazin-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-16-6-8-17(9-7-16)18-14-29-23-21(18)22(24-15-25-23)27-12-10-26(11-13-27)19-4-2-3-5-20(19)28/h2-9,14-15,28H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECGRNUQFTZTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)C5=CC=CC=C5O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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